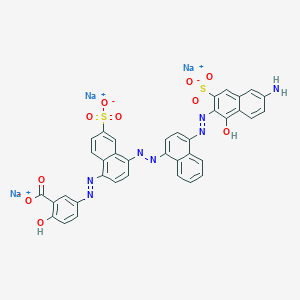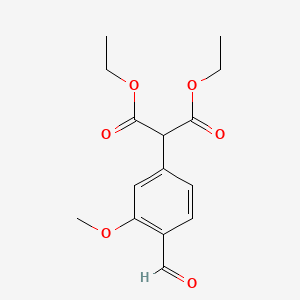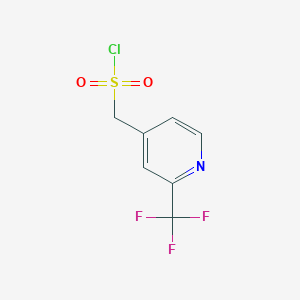
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride typically involves the reaction of (2-(Trifluoromethyl)pyridin-4-YL)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-(Trifluoromethyl)pyridin-4-YL)methanol+Methanesulfonyl chloride→(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the methanesulfonyl chloride group to a sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of advanced materials, including polymers and coatings with unique properties.
Biological Research: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Industrial Chemistry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is primarily based on its ability to act as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can modulate the activity of enzymes and receptors by covalent modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Trifluoromethyl)pyridin-4-YL)methanol: The precursor to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride, lacking the methanesulfonyl chloride group.
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide: A reduced form of the compound, where the methanesulfonyl chloride group is converted to a sulfonamide.
(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonic acid: An oxidized form of the compound, where the methanesulfonyl chloride group is converted to a sulfonic acid.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a methanesulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the methanesulfonyl chloride group. This combination makes the compound highly versatile for various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C7H5ClF3NO2S |
|---|---|
Poids moléculaire |
259.63 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)pyridin-4-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 |
Clé InChI |
VPXBDXHXJVZAPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CS(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


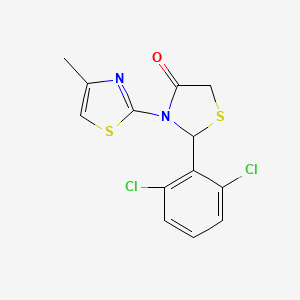
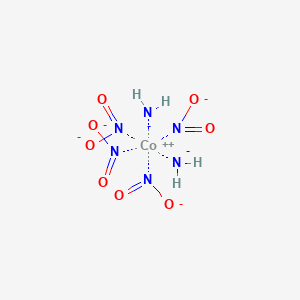
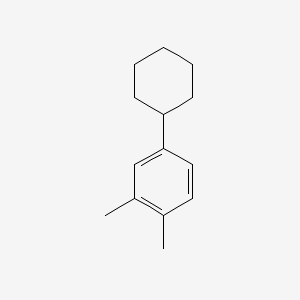
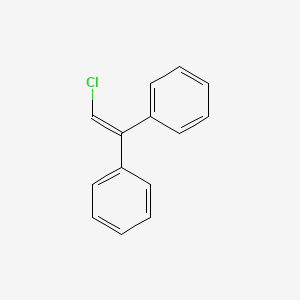
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

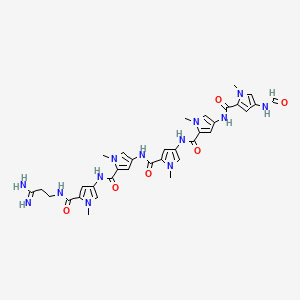
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
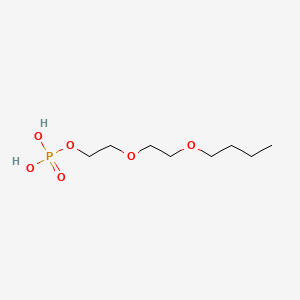
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
